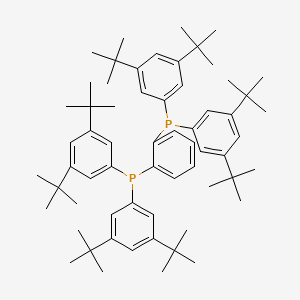
1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene
Vue d'ensemble
Description
1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene is a bidentate phosphine ligand known for its steric bulk and electron-donating properties. This compound is widely used in coordination chemistry and catalysis due to its ability to stabilize metal centers and facilitate various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene typically involves the reaction of 1,2-dibromobenzene with bis(3,5-di-tert-butylphenyl)phosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or toluene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene undergoes various types of reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation and Reduction: Can participate in redox reactions, altering the oxidation state of the metal center.
Substitution Reactions: Can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as palladium chloride or platinum chloride in solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Substitution Reactions: Often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Coordination Complexes: Metal-ligand complexes with various geometries.
Oxidized or Reduced Ligands: Depending on the reaction conditions, the ligand can be oxidized or reduced, forming different phosphine oxides or reduced phosphines.
Applications De Recherche Scientifique
1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene has numerous applications in scientific research:
Biology: Investigated for its potential in bioinorganic chemistry, where it can stabilize metal centers in biomimetic complexes.
Medicine: Explored for its role in drug development, particularly in the design of metal-based drugs.
Mécanisme D'action
The mechanism by which 1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene exerts its effects involves the coordination to metal centers, stabilizing them and facilitating various catalytic cycles. The bulky tert-butyl groups provide steric protection, preventing unwanted side reactions and enhancing selectivity. The electron-donating properties of the phosphine groups increase the electron density at the metal center, promoting catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Another bidentate phosphine ligand with similar steric and electronic properties.
Bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide: Known for its antioxidative properties.
Uniqueness
1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene stands out due to its unique combination of steric bulk and electron-donating ability, making it highly effective in stabilizing metal centers and facilitating a wide range of catalytic reactions. Its versatility and efficiency in various applications make it a valuable compound in both academic and industrial research .
Propriétés
Formule moléculaire |
C62H88P2 |
|---|---|
Poids moléculaire |
895.3 g/mol |
Nom IUPAC |
[2-bis(3,5-ditert-butylphenyl)phosphanylphenyl]-bis(3,5-ditert-butylphenyl)phosphane |
InChI |
InChI=1S/C62H88P2/c1-55(2,3)41-29-42(56(4,5)6)34-49(33-41)63(50-35-43(57(7,8)9)30-44(36-50)58(10,11)12)53-27-25-26-28-54(53)64(51-37-45(59(13,14)15)31-46(38-51)60(16,17)18)52-39-47(61(19,20)21)32-48(40-52)62(22,23)24/h25-40H,1-24H3 |
Clé InChI |
MIBACZPRZQXCCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC=C2P(C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 4-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B8540340.png)
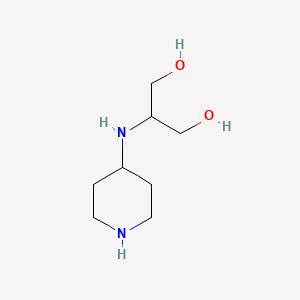
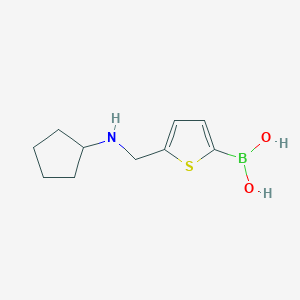
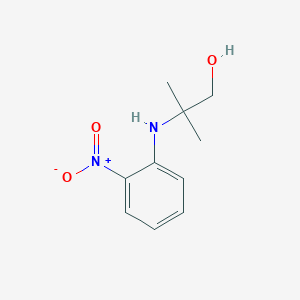
![(+/-) 3-(alpha-Aminoacetyl)-1-azabicyclo[2.2.2]octane](/img/structure/B8540350.png)
![2-Chloro-1-[(3s)-3-fluoropyrrolidin-1-yl]-1-ethanone](/img/structure/B8540360.png)
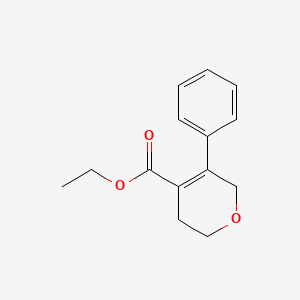
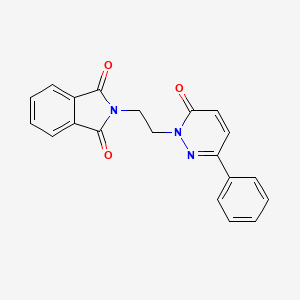
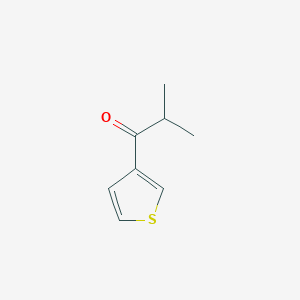
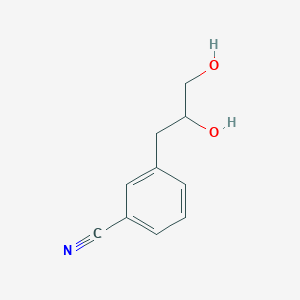
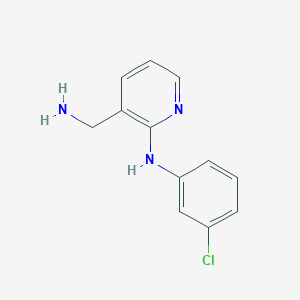
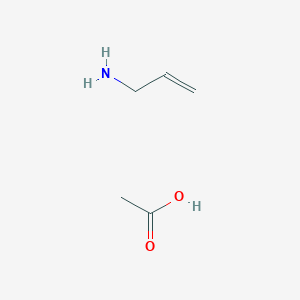
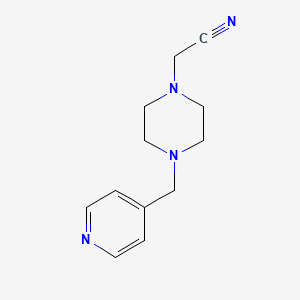
![1h-Indole-2-carboxylic acid,1-[(4-aminophenyl)methyl]-3-(2-thienyl)-,ethyl ester](/img/structure/B8540415.png)
